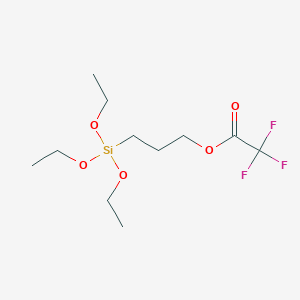![molecular formula C12H9BrClNOS B14662259 1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone CAS No. 41981-07-1](/img/structure/B14662259.png)
1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This compound features a thiazole ring substituted with a bromophenyl group and a chloromethyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with thiourea under acidic conditions to form the thiazole ring . The chloromethyl group can be introduced through chloromethylation reactions using formaldehyde and hydrochloric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels.
Chemical Reactions Analysis
1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl and chloromethyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Condensation Reactions: The carbonyl group in the ethanone moiety can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and polymers due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromophenyl and chloromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used as a flavoring agent in the food industry.
Thiazole-4-carboxylic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
CAS No. |
41981-07-1 |
|---|---|
Molecular Formula |
C12H9BrClNOS |
Molecular Weight |
330.63 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C12H9BrClNOS/c1-7(16)11-10(6-14)15-12(17-11)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
WYCIFCKTMULMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
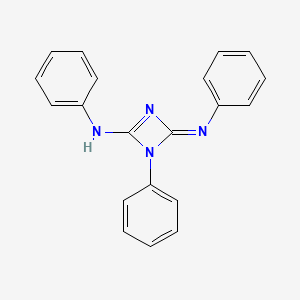


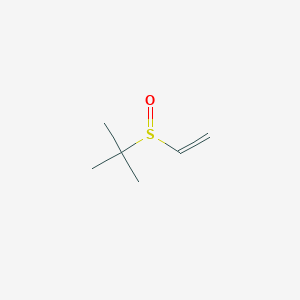
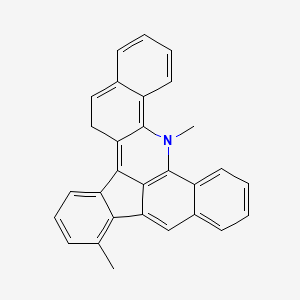
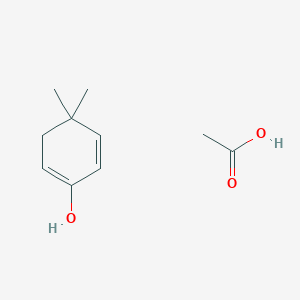
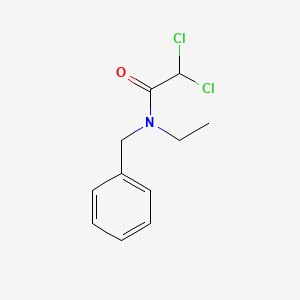
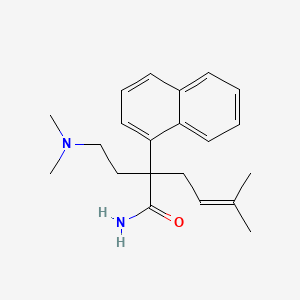
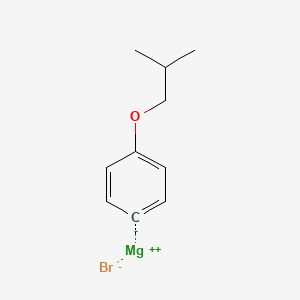
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
